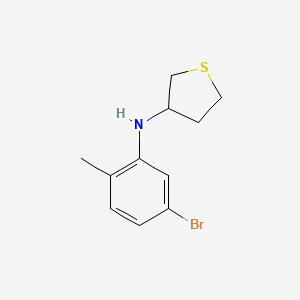
1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',4',5'-trisphosphate) (aMMoniuM salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt) is a synthetic phosphoinositide derivative. This compound is a phospholipid, specifically a phosphatidylinositol trisphosphate, which plays a crucial role in cellular signaling pathways. It is often used in biochemical research to study signal transduction processes, particularly those involving phosphoinositide 3-kinases (PI3Ks) and related pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) typically involves multiple steps:
Starting Materials: The synthesis begins with glycerol and myo-inositol as the primary starting materials.
Acylation: Glycerol is acylated with octanoic acid to form 1,2-dioctanoyl-sn-glycerol.
Phosphorylation: The acylated glycerol is then phosphorylated to introduce the phospho group at the sn-3 position.
Inositol Attachment: Myo-inositol is phosphorylated to form inositol trisphosphate, which is then attached to the phosphorylated glycerol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale acylation and phosphorylation reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phospholipases to release inositol trisphosphate and diacylglycerol.
Phosphorylation/Dephosphorylation: It can be phosphorylated or dephosphorylated by kinases and phosphatases, respectively, altering its signaling properties.
Common Reagents and Conditions
Phospholipases: Enzymes that hydrolyze phospholipids.
Kinases: Enzymes that add phosphate groups.
Phosphatases: Enzymes that remove phosphate groups.
Major Products
Inositol Trisphosphate (IP3): A second messenger involved in calcium signaling.
Diacylglycerol (DAG): A lipid that activates protein kinase C.
科学研究应用
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is widely used in scientific research:
Chemistry: Studying the synthesis and properties of phosphoinositides.
Biology: Investigating cellular signaling pathways, particularly those involving PI3Ks.
Medicine: Exploring its role in diseases such as cancer, where PI3K signaling is often dysregulated.
Industry: Used in the development of biochemical assays and as a research tool in drug discovery.
作用机制
The compound exerts its effects by participating in cellular signaling pathways:
PI3K Pathway: It acts as a substrate for PI3Ks, which phosphorylate it to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Signal Transduction: PIP3 activates downstream signaling proteins such as AKT, leading to various cellular responses, including growth, survival, and metabolism.
相似化合物的比较
Similar Compounds
Phosphatidylinositol (4,5)-bisphosphate (PIP2): A precursor in the PI3K pathway.
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3): A product of PI3K activity.
Uniqueness
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is unique due to its specific acyl chain composition (octanoyl groups), which affects its solubility and interaction with proteins compared to longer-chain phosphoinositides .
属性
分子式 |
C25H53NO22P4 |
|---|---|
分子量 |
843.6 g/mol |
IUPAC 名称 |
azane;[3-[(2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl)oxy-hydroxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H50O22P4.H3N/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38);1H3 |
InChI 键 |
IHEBAOZPGYEVIY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)




![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)


![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)

![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)
